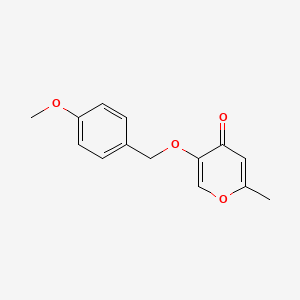

5-p-Methoxybenzyloxy-2-methyl-4-pyrone

Description

Contextualization of 4-Pyrone Scaffolds in Academic Chemical Research

The 4-pyrone, or γ-pyrone, scaffold is a fundamental heterocyclic ring system that has garnered significant attention in academic research. researchgate.net These structures are not merely synthetic curiosities but are prevalent in a wide array of natural products, pharmaceuticals, and functional materials. researchgate.netiosrjournals.org Their presence in nature underscores their favorable biocompatibility and often translates to a lower toxicity profile, making them attractive starting points for drug discovery. researchgate.net

From a synthetic standpoint, 4-pyrones are valued as versatile building blocks. Their polyfunctional nature, featuring both electrophilic and nucleophilic centers, allows for a variety of chemical transformations. mdpi.com Researchers have developed numerous synthetic methodologies to access these scaffolds, ranging from classical cyclization reactions of 1,3,5-tricarbonyl compounds to more modern transition-metal-catalyzed approaches. researchgate.netmdpi.com This synthetic accessibility has facilitated the creation of diverse libraries of substituted 4-pyrones for biological screening and materials science applications. The pyrone ring can also undergo remodeling strategies to access other complex heterocyclic systems. rsc.org

| Aspect of 4-Pyrone Scaffolds | Significance in Chemical Research |

| Natural Occurrence | Found in numerous natural products, suggesting inherent biological relevance and favorable toxicological profiles. researchgate.netiosrjournals.org |

| Synthetic Versatility | Accessible through various synthetic routes and can be modified to produce a wide range of derivatives. researchgate.netmdpi.com |

| Biological Activity | Associated with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. iosrjournals.org |

| Building Blocks | Serve as precursors for the synthesis of other complex molecular architectures. mdpi.comrsc.org |

Significance of Methoxybenzyloxy and Methyl Substituents in Heterocyclic Chemistry

The properties of 5-p-Methoxybenzyloxy-2-methyl-4-pyrone are heavily influenced by its specific substitution pattern. Both the p-methoxybenzyloxy and methyl groups play crucial roles in modulating the reactivity and potential applications of the core 4-pyrone structure.

The p-methoxybenzyl (PMB) group , in this case as a benzyloxy substituent, is a well-established entity in organic synthesis, primarily utilized as a protecting group for alcohols. nih.govtotal-synthesis.com Its utility stems from its stability under a range of reaction conditions and its selective removal under oxidative or strongly acidic conditions. total-synthesis.comchem-station.com The electron-donating nature of the methoxy (B1213986) group on the benzyl (B1604629) ring is a key feature, stabilizing carbocationic intermediates that may form during reactions. total-synthesis.com When attached to the 4-pyrone ring at the 5-position, this group is expected to influence the electron density of the heterocyclic system through both inductive and resonance effects.

The methyl group is a simple alkyl substituent, but its impact on heterocyclic chemistry should not be underestimated. Methyl groups can influence the reactivity of a heterocyclic ring in several ways:

Steric Hindrance: A methyl group can sterically hinder adjacent functional groups, influencing the regioselectivity of reactions. msu.edu

Electronic Effects: As an electron-donating group, a methyl substituent can increase the nucleophilicity of the heterocyclic ring, making it more susceptible to electrophilic attack. libretexts.orglumenlearning.com

Acidity of Adjacent Protons: The presence of a methyl group can serve as a handle for further functionalization through reactions involving the deprotonation of the methyl protons. researchgate.net

In the context of this compound, the methyl group at the 2-position likely enhances the electron density of the pyrone ring and may influence the reactivity of the adjacent carbonyl group.

| Substituent | General Role in Heterocyclic Chemistry | Expected Influence on 4-Pyrone Ring |

| p-Methoxybenzyloxy | Commonly used as a protecting group; electron-donating. nih.govtotal-synthesis.com | Modulates electron density of the ring; can be a site for selective cleavage. total-synthesis.comchem-station.com |

| Methyl | Provides steric bulk; electron-donating; can be a site for further functionalization. msu.edulibretexts.orgresearchgate.net | Increases nucleophilicity of the ring; may influence reactivity of adjacent positions. msu.edulibretexts.org |

Current Research Landscape and Emerging Trends for Substituted 4-Pyrones

The field of substituted 4-pyrones is dynamic, with ongoing research focused on several key areas. A significant trend is the development of novel and more efficient synthetic methods to access these compounds. This includes the exploration of transition-metal-free synthetic routes and atom-economical reactions. researchgate.net There is also a continuous effort to discover new biologically active 4-pyrone derivatives. iosrjournals.org This involves the synthesis of diverse libraries of these compounds and their screening for various therapeutic targets.

Furthermore, substituted 4-pyrones are being investigated for their potential in materials science. For instance, certain derivatives have shown interesting photophysical properties, suggesting their utility as organic fluorophores. mdpi.com The ability to tune these properties through the introduction of different substituents makes 4-pyrones an attractive scaffold for the design of new functional materials. The development of sustainable synthetic approaches, such as those utilizing biomass-derived precursors, is also a growing area of interest. iosrjournals.org

Structure

3D Structure

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methoxy]-2-methylpyran-4-one |

InChI |

InChI=1S/C14H14O4/c1-10-7-13(15)14(9-17-10)18-8-11-3-5-12(16-2)6-4-11/h3-7,9H,8H2,1-2H3 |

InChI Key |

ZKHRPSNEMLEVLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CO1)OCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 P Methoxybenzyloxy 2 Methyl 4 Pyrone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals of 5-p-methoxybenzyloxy-2-methyl-4-pyrone and to understand its spatial arrangement.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹H NMR: The one-dimensional proton NMR spectrum would provide initial information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (J). For this compound, one would expect to observe distinct signals for the methyl group, the pyrone ring protons, the benzylic methylene (B1212753) protons, the aromatic protons of the methoxybenzyl group, and the methoxy (B1213986) group protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy).

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, it would show correlations between the aromatic protons on the p-methoxybenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, it would show correlations from the benzylic protons to carbons in both the pyrone and the p-methoxyphenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment provides information about the spatial proximity of protons. It is instrumental in determining the three-dimensional structure and conformation of a molecule in solution.

Conformational Analysis in Solution State via NMR

By analyzing the coupling constants (J-values) from the ¹H NMR spectrum and the cross-peak intensities in the NOESY spectrum, the preferred conformation of this compound in a given solvent could be determined. This would include the relative orientation of the p-methoxybenzyloxy group with respect to the pyrone ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. By employing tandem mass spectrometry (MS/MS), the fragmentation pathway of the protonated molecule [M+H]⁺ could be elucidated. This would involve identifying the characteristic fragment ions, which would provide further structural confirmation. For this compound, expected fragmentation would likely involve the cleavage of the benzylic ether bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the C=O (ketone) of the pyrone ring, C=C bonds of the pyrone and aromatic rings, C-O-C (ether) linkages, and C-H bonds of the methyl, methylene, and aromatic groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The presence of conjugated π systems in both the pyrone and the p-methoxyphenyl rings would lead to characteristic absorption maxima (λmax) in the UV region.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would determine bond lengths, bond angles, and the precise spatial arrangement of all atoms in the molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations of 5 P Methoxybenzyloxy 2 Methyl 4 Pyrone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules by calculating their electron density.

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 5-p-Methoxybenzyloxy-2-methyl-4-pyrone, which contains several rotatable single bonds, exploring the conformational landscape is crucial to identify the lowest energy conformer, or global minimum. researchgate.net DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), are performed to optimize the molecular geometry. researchgate.netresearchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. The resulting optimized structure provides key data on the molecule's spatial arrangement.

Table 1: Representative Theoretical Optimized Geometrical Parameters for this compound

Note: The following data are illustrative examples of what a DFT geometry optimization would yield and are based on standard values for similar chemical structures.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length (Å) | C=O (pyrone ring) | 1.23 Å |

| C-O (pyrone ring) | 1.36 Å | |

| C=C (pyrone ring) | 1.35 Å | |

| C-O (ether link) | 1.42 Å | |

| C-C (aromatic) | 1.39 Å | |

| **Bond Angle (°) ** | O-C=O (pyrone ring) | 120.5° |

| C-O-C (ether link) | 118.2° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO's energy relates to the electron affinity and susceptibility to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netmalayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.15 eV | Indicates regions of high electron density, likely localized on the pyrone and methoxybenzene rings. |

| LUMO | -1.98 eV | Indicates regions susceptible to accepting electrons, often centered on the electron-deficient pyrone ring. |

| Energy Gap (ΔE) | 4.17 eV | Suggests moderate chemical stability and reactivity. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the total charge distribution on the molecular surface. nih.gov Different colors are used to denote varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack.

Green: Represents areas of neutral or zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygens, identifying them as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl group and aromatic rings.

Computational Prediction and Validation of Spectroscopic Data

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be used to validate and interpret experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By comparing the simulated spectrum with the experimental one, chemists can confirm the proposed structure and assign specific signals to individual nuclei. Discrepancies between calculated and observed shifts can provide insights into solvent effects or specific conformational preferences. liverpool.ac.uk

Table 3: Representative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| CH₃ (pyrone ring) | 2.25 | 2.28 |

| OCH₃ | 3.82 | 3.85 |

| CH₂ (benzyl) | 5.10 | 5.15 |

| H (pyrone ring) | 6.20 | 6.24 |

Table 4: Representative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| CH₃ (pyrone ring) | 18.5 | 18.2 |

| OCH₃ | 55.8 | 55.6 |

| CH₂ (benzyl) | 72.1 | 71.9 |

| Aromatic Carbons | 114.5 - 130.0 | 114.2 - 129.8 |

| C=O (pyrone ring) | 175.2 | 174.9 |

Vibrational frequency analysis using DFT allows for the simulation of an infrared (IR) spectrum. biointerfaceresearch.com Each peak in an IR spectrum corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. msu.edu Theoretical calculations can determine the frequencies and intensities of these fundamental vibrational modes. derpharmachemica.com Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they are typically scaled by an appropriate factor to improve agreement with experimental data. biointerfaceresearch.com This analysis is crucial for assigning the absorption bands in an experimental IR spectrum to specific functional groups, confirming their presence in the molecule.

Table 5: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3075 |

| Methyl C-H Stretch | 2955 | 2950 |

| C=O Stretch (pyrone) | 1665 | 1660 |

| Aromatic C=C Stretch | 1610, 1515 | 1608, 1512 |

| C-O-C Asymmetric Stretch | 1255 | 1250 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. growingscience.com It is widely employed to predict and understand the electronic absorption and emission properties of compounds like this compound. By calculating the vertical excitation energies from the ground state, TD-DFT can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.gov

The calculations provide key information such as the maximum absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the specific molecular orbitals involved in the electronic transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). growingscience.comresearchgate.net For instance, the analysis can reveal whether the transitions are localized on the pyrone ring or involve charge transfer from the methoxybenzyloxy substituent.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict emission properties (fluorescence), providing insights into the photophysical behavior of the molecule. The results from these theoretical studies are crucial for correlating the molecular structure with its spectroscopic characteristics and for designing new molecules with desired optical properties. researchgate.net

Table 1: Illustrative TD-DFT Calculated Electronic Absorption Data for this compound in a Solvent Model This table presents hypothetical data to illustrate typical results from a TD-DFT calculation, as specific experimental or computational results for this exact compound are not available in the cited literature.

| Excitation State | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 355 | 0.0015 | HOMO -> LUMO |

| S2 | 310 | 0.2500 | HOMO-1 -> LUMO |

In Silico Molecular Modeling for Structure-Activity Relationship (SAR)

In silico molecular modeling encompasses a range of computational techniques used to investigate and predict the biological activity of molecules based on their chemical structure. These methods are fundamental to modern drug discovery for establishing Structure-Activity Relationships (SAR), which describe how modifications to a molecule's structure affect its biological function. iosrjournals.org For the this compound scaffold, SAR studies can elucidate which structural features are critical for a desired pharmacological effect, thereby guiding the synthesis of more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.gov The fundamental principle is that variations in the structural properties of molecules lead to changes in their activity. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A collection of structurally related compounds with experimentally determined biological activities is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that links the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using statistical metrics and external validation sets to ensure its robustness and reliability. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Table 2: Examples of Molecular Descriptors Commonly Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |

| Steric | Molecular Volume | The three-dimensional size of the molecule. |

| Topological | Kier ChiV6 Path Index | Molecular shape and degree of branching. nih.gov |

| Thermodynamic | LogP | Lipophilicity or hydrophobicity of the molecule. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a specific biological target, typically a protein or enzyme receptor. mdpi.com This method is instrumental in drug discovery for understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries. nih.gov

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). mdpi.com The pose with the best score represents the most likely binding mode.

Analysis of the predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.gov This information provides critical insights into the mechanism of action and can guide the rational design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target This table presents hypothetical data to illustrate typical results from a molecular docking study.

| Parameter | Value |

|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol |

| Inhibition Constant (Ki, predicted) | 1.2 µM |

| Interacting Residues | Tyr101, Phe250, Arg312, Val315 |

| Types of Interactions | Hydrogen bond with Arg312, π-π stacking with Phe250, Hydrophobic interactions with Val315 |

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for exploring the detailed mechanisms of chemical reactions at the atomic level. For a compound like this compound, theoretical calculations can be used to map out potential reaction pathways, identify intermediates, and characterize the transition states that connect them.

A key aspect of this exploration is the location of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed.

For example, in studies of related 5-hydroxy γ-pyrones, DFT calculations have been used to investigate mechanisms such as 1,4-elimination reactions. chemrxiv.org These studies compute the transition states to determine whether the reaction proceeds through a concerted or stepwise mechanism and how substituents on the pyrone ring influence the activation barriers. chemrxiv.org Such theoretical insights are invaluable for understanding the reactivity and stability of the molecule and for predicting its behavior in different chemical environments. chemrxiv.org

Table 4: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction of this compound This table presents hypothetical data to illustrate the type of results obtained from a theoretical study of a reaction mechanism.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|

| Reactant -> Transition State 1 | +15.2 | N/A |

| Reactant -> Intermediate | N/A | -5.6 |

| Intermediate -> Transition State 2 | +10.8 | N/A |

Structure Activity Relationship Sar Studies of 5 P Methoxybenzyloxy 2 Methyl 4 Pyrone and Its Analogues

Contribution of the 4-Pyrone Scaffold to Observed Biological Activities

The 4-pyrone, or γ-pyrone, ring is a prominent heterocyclic scaffold found in a vast number of natural products and synthetic compounds, conferring a broad spectrum of biological activities. researchgate.net This six-membered ring, containing a ketone functional group and an oxygen atom, is considered an essential pharmacophore in many biologically active molecules. mdpi.com Its prevalence in nature, from fungi to plants, underscores its evolutionary selection as a core structure for bioactive agents. mdpi.comencyclopedia.pub

The 4-pyrone scaffold is associated with a wide array of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netiosrjournals.org Natural products such as kojic acid and maltol are well-known examples that feature this core structure. researchgate.net The biological versatility of the pyrone ring stems from its unique electronic and structural characteristics. The conjugated system of the ring, along with the presence of a carbonyl group and a ring oxygen atom, creates multiple points for interaction with biological targets. iosrjournals.org The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for binding to enzyme active sites or receptors.

Furthermore, the 4-pyrone ring is a polyfunctional molecule with several electrophilic and nucleophilic centers, making it a versatile building block for the synthesis of more complex, biologically important structures. mdpi.combohrium.com Its ability to serve as a foundational structure for diverse chemical modifications allows for the fine-tuning of biological activity, making it an attractive target in drug discovery and the design of new bioactive compounds. mdpi.comencyclopedia.pub The inherent biocompatibility and generally low toxicity profile of many pyrone-containing natural products further enhance their appeal as "bioprivileged" scaffolds in medicinal chemistry. bohrium.com

Role of the p-Methoxybenzyloxy Substituent in Modulating Bioactivity

The substituent at the C-5 position of the 4-pyrone ring plays a critical role in defining the molecule's interaction with biological targets. In the case of 5-p-methoxybenzyloxy-2-methyl-4-pyrone, the large p-methoxybenzyloxy group significantly influences the compound's physicochemical properties and, consequently, its bioactivity.

This substituent is composed of a flexible benzyloxy linker and a methoxy-substituted phenyl ring. Key features and their potential roles include:

Lipophilicity and Solubility: The bulky and aromatic nature of the p-methoxybenzyloxy group increases the molecule's lipophilicity compared to a simple hydroxyl group, which is common in natural pyrones like kojic acid. This modification can enhance the compound's ability to cross cell membranes and may influence its absorption, distribution, and metabolism.

Steric Bulk: The size and shape of the substituent can dictate how the molecule fits into a target's binding pocket. It can either provide favorable van der Waals interactions to improve binding affinity or cause steric hindrance that prevents effective binding, thereby influencing selectivity.

Hydrogen Bond Acceptors: The ether oxygen in the benzyloxy linker and the oxygen of the methoxy (B1213986) group can both act as hydrogen bond acceptors. These interactions can form crucial anchor points within a biological target, enhancing binding affinity and specificity.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Metabolic Stability: Ether linkages, such as the benzyloxy group, are generally more stable to metabolic degradation than corresponding ester groups. The methoxy group can also influence metabolic pathways; its position on the phenyl ring can direct or block metabolism by cytochrome P450 enzymes.

Studies on related compounds, such as kojic acid derivatives, have shown that modification of the 5-hydroxy group to form ethers or esters is a common strategy to improve stability and modulate bioactivity. The introduction of a benzyloxy group, in particular, has been explored in various scaffolds to enhance potency by accessing specific hydrophobic regions within a target protein.

Influence of the 2-Methyl Group on Biological Efficacy and Selectivity

The methyl group at the C-2 position of the 4-pyrone ring, while small, can have a profound impact on the molecule's biological profile. The introduction of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can influence a compound's efficacy and selectivity through several mechanisms.

Hydrophobic Interactions: The methyl group is a small, lipophilic substituent that can fit into small hydrophobic pockets within a receptor or enzyme active site. This can lead to a significant increase in binding affinity due to favorable van der Waals forces and the displacement of water molecules (the hydrophobic effect).

Conformational Effects: The presence of the 2-methyl group can restrict the rotation of adjacent substituents, locking the molecule into a more biologically active conformation. This pre-organization for binding can reduce the entropic penalty upon interaction with the target, thereby increasing potency.

Metabolic Stability: A methyl group can block a potential site of metabolism. If the C-2 position were unsubstituted (i.e., a proton), it could be susceptible to oxidative metabolism. The methyl group prevents this, potentially increasing the compound's half-life and bioavailability.

Selectivity: The precise fit of the methyl group into a specific pocket of the target protein can be a key determinant of selectivity. If a closely related off-target protein lacks this pocket or has a different shape, the methyl-containing compound will bind with lower affinity, leading to a more selective biological response.

In SAR studies of various heterocyclic scaffolds, the addition or removal of a methyl group is a fundamental strategy to probe the topology of the binding site. The difference in activity between a 2-methyl analogue and its 2-desmethyl counterpart provides direct evidence for the role of this group in target engagement.

Systematic Modification Strategies and Their Biological Correlates

Systematic modification of a lead compound is a cornerstone of drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. For this compound, several modification strategies can be envisioned, drawing parallels from extensive research on related pyrone structures, particularly kojic acid.

Modification of the C-5 Substituent:

Varying the Phenyl Ring Substitution: The electronic properties of the phenyl ring can be altered by replacing the para-methoxy group with other substituents (e.g., electron-donating groups like -CH₃, or electron-withdrawing groups like -Cl, -CF₃). This can modulate the hydrogen bond accepting strength of the ether oxygen and affect π-stacking interactions.

Altering the Linker: The length and flexibility of the benzyloxy linker can be modified. Shortening or lengthening the alkyl chain (e.g., methoxy, ethoxy, propoxy) or replacing the benzyl (B1604629) group with other aromatic systems (e.g., naphthylmethyl) can help to optimize the orientation of the aromatic ring within the binding site.

Esterification vs. Etherification: While the parent compound has an ether linkage, creating ester analogues at the 5-position introduces a different chemical linkage with altered metabolic stability and hydrogen bonding capacity. Studies on kojic acid have shown that esterification is a highly effective strategy for enhancing biological activity, as demonstrated by the improved tyrosinase inhibitory effects of its ester derivatives.

Modification of the C-2 Substituent:

Alkyl Chain Homologation: The 2-methyl group can be replaced with larger alkyl groups (ethyl, propyl, isopropyl) to probe for larger hydrophobic pockets in the target protein.

Introduction of Functional Groups: Replacing the methyl group with functionalized moieties, such as a hydroxymethyl (as in kojic acid) or an aminomethyl group, can introduce new hydrogen bonding interactions.

Aromatic Substitution: Introducing an aryl or styryl group at the C-2 position, as seen in some multi-target pyrone derivatives, can create new vectors for π-stacking and hydrophobic interactions. researchgate.net

The biological correlate of each modification is assessed through targeted assays. For example, in the development of tyrosinase inhibitors from kojic acid, systematic esterification at the C-2 hydroxymethyl position led to derivatives with significantly enhanced potency.

Table 1: Tyrosinase Inhibitory Activity of Kojic Acid and its C-2 Position Derivatives This table is interactive. Click on headers to sort.

| Compound | R Group at C-2 | Tyrosinase Inhibition (IC₅₀) | Relative Potency |

|---|---|---|---|

| Kojic Acid | -CH₂OH | High (Baseline) | 1x |

| Caffeic acid ester of Kojic Acid | -CH₂O-CO-CH=CH-(3,4-di-OH-Ph) | Very Low | ~20x |

Data compiled from studies on kojic acid derivatives, illustrating the principle of systematic modification. Potency is inversely related to IC₅₀ value.

These examples highlight how systematic structural changes, guided by SAR principles, can lead to the identification of analogues with superior biological profiles.

Elucidation of Pharmacophore Features for Targeted Design

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore for the this compound class of compounds is vital for designing new, more potent, and selective molecules and for virtual screening of compound libraries.

Based on the SAR analysis, the key pharmacophoric features can be defined as follows:

Central Scaffold: The rigid 4-pyrone ring acts as the core scaffold, correctly positioning the other functional groups in 3D space.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C-4 position is a critical HBA, likely forming a key interaction with a hydrogen bond donor (HBD) group (e.g., an -NH or -OH from an amino acid residue) in the biological target.

Hydrogen Bond Acceptor (HBA): The ether oxygen atom in the C-5 p-methoxybenzyloxy substituent provides a second HBA feature, allowing for additional anchoring to the target.

Hydrophobic/Aromatic Feature: The p-methoxyphenyl ring represents a significant hydrophobic and aromatic feature. It can engage in van der Waals, hydrophobic, or π-π stacking interactions within a corresponding pocket of the target protein.

Hydrophobic Feature: The 2-methyl group constitutes a small hydrophobic feature, likely interacting with a specific hydrophobic sub-pocket in the target. Its defined position helps to confer affinity and selectivity.

A hypothetical pharmacophore model would consist of these features arranged in a specific spatial orientation. For targeted design, new molecules would be created to match this pharmacophoric pattern. For instance, the 4-pyrone scaffold could be replaced by another bioisosteric heterocyclic ring, or the p-methoxyphenyl group could be substituted with other hydrophobic moieties, as long as the essential 3D arrangement of HBAs and hydrophobic centers is maintained. This model-driven approach accelerates the discovery of novel active compounds by focusing synthetic efforts on molecules with a higher probability of biological activity.

Elucidation of Biological Mechanisms of Action of 5 P Methoxybenzyloxy 2 Methyl 4 Pyrone Derivatives

Molecular Target Identification and Interaction Studies

The initial step in understanding the biological effects of 5-p-methoxybenzyloxy-2-methyl-4-pyrone derivatives involves identifying their direct molecular targets. Studies have focused on their interactions with key enzymes, cellular proteins, and receptors, as well as their ability to modulate critical signaling pathways.

Derivatives structurally related to this compound, such as those built on benzo[b]furan and pyrone scaffolds, have been evaluated for their ability to inhibit various enzymes crucial for cell function and disease progression.

Tubulin Assembly: A significant area of investigation has been the inhibition of tubulin polymerization, a key process in cell division. Antimitotic agents that target tubulin are a major class of cytotoxic drugs for cancer treatment. nih.gov Certain benzo[b]furan derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov For example, the benzo[b]furan derivative 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan interacts strongly with tubulin by binding to the colchicine site, thereby inhibiting microtubule formation. nih.gov Another compound, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), also functions as a tubulin polymerization inhibitor with potent antiproliferative properties. nih.gov However, not all related structures significantly affect this process; certain halogenated benzofuran derivatives have been found to have only a minimal effect on tubulin polymerization. mdpi.com

Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix and have been recognized as potential therapeutic targets for a variety of pathologies, including tumor metastasis and osteoarthritis. nih.govnih.gov The development of MMP inhibitors is an active area of research. nih.gov Studies have shown that specific MMP-2/MMP-9 inhibitors can possess antineoplastic activity by enhancing apoptosis in cancer cells. nih.gov This suggests that pyrone-based scaffolds could be explored for their potential to inhibit MMPs.

Specific Kinases: Protein kinases are critical regulators of cell signaling, and their inhibition is a key strategy in modern pharmacology. The search for potent and selective kinase inhibitors has led to the development of various compounds. For instance, derivatives of 4-anilino-3-quinolinecarbonitrile have been developed as potent inhibitors of Src kinase activity. nih.gov Similarly, complex spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been identified as nanomolar inhibitors of Polo-like kinase 4 (PLK4), a mitotic kinase considered a target for cancer therapy. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Benzo[b]furan | Tubulin | Binds to the colchicine site, inhibiting polymerization. nih.gov | Potent antiproliferative and tumor vascular disrupting properties. nih.gov |

| Generic Heterocycles | Matrix Metalloproteinases (MMP-2/9) | Inhibition of enzymatic activity. nih.gov | Enhancement of apoptosis in cancer cells. nih.gov |

| Indazole/Indolinone | Polo-like kinase 4 (PLK4) | Inhibition of kinase activity. nih.gov | Potent cancer cell growth inhibitory activity. nih.gov |

| Quinolinecarbonitrile | Src Kinase | Inhibition of kinase activity. nih.gov | Potent enzymatic and cell-based inhibition. nih.gov |

Direct binding to cellular macromolecules is a primary mechanism of action for many bioactive compounds. Research has demonstrated that pyrone derivatives and their analogs can interact with several key cellular components.

One of the most well-characterized interactions is the binding of benzo[b]furan derivatives to tubulin . As mentioned, specific compounds bind directly to the colchicine site on the tubulin protein, preventing the formation of microtubules essential for the mitotic spindle. nih.gov This direct protein interaction is the basis for their antimitotic and antiproliferative effects.

In the context of antimicrobial activity, pyrone-containing structures like flavones have been shown to bind to bacterial proteins. Specifically, a phosphate ester derivative of chrysin was found to bind to the LasR protein , a bacterial quorum-sensing regulator in Pseudomonas aeruginosa. nih.gov This binding abrogates the protein's ability to bind to DNA, thereby inhibiting its function. nih.gov

Furthermore, related furocoumarin compounds, such as psoralen and angelicin derivatives, have been shown to photobind efficiently to DNA . nih.gov This interaction involves the formation of covalent monoadducts with nucleic acid bases like thymine and cytosine, demonstrating a direct interaction with genetic material. nih.gov

Quorum sensing (QS) is a cell-to-cell communication process used by bacteria to coordinate collective behaviors such as virulence factor expression and biofilm formation. nih.govnih.gov This signaling is mediated by small molecules known as autoinducers. nih.gov The inhibition of the QS system is considered an effective strategy to suppress bacterial virulence without exerting selective pressure for antibiotic resistance. nih.gov

Derivatives containing pyrone-like scaffolds have emerged as potent QS inhibitors.

Mechanism of Inhibition : These compounds often act by competitively binding to the LuxR-type receptors that detect autoinducer molecules. researchgate.net For example, flavone derivatives can bind to the QS regulator LasR in P. aeruginosa, preventing it from binding to DNA and activating target genes. nih.gov Some benzaldehyde derivatives have also been shown to antagonize the LasR and RhlR QS signal receptors. biorxiv.org

Effects of Inhibition : By disrupting QS, these compounds can significantly reduce the production of virulence factors. Studies have demonstrated that QS inhibitors can attenuate the production of pyocyanin and rhamnolipid and inhibit the activity of protease and chitinase enzymes in P. aeruginosa. journal-jop.org Furthermore, QS inhibition leads to a significant reduction in biofilm formation. journal-jop.org

| Compound Class | Bacterial System | QS Target | Observed Effect |

|---|---|---|---|

| Flavone Derivative | Pseudomonas aeruginosa | LasR regulator protein. nih.gov | Abrogates DNA-binding capability, suppressing virulence. nih.gov |

| Benzaldehyde Derivatives | Pseudomonas aeruginosa | LasR and RhlR receptors. biorxiv.org | Antagonizes receptor activation at micromolar concentrations. biorxiv.org |

| Organosulfur Compounds | Pseudomonas aeruginosa | LasR/RhlR response systems. researchgate.net | Inhibition of QS reporters and biofilm formation. researchgate.net |

Cellular Studies for Mechanistic Insights

To understand the consequences of molecular interactions, cellular studies are performed to observe effects on cell behavior, such as proliferation, cell cycle progression, and cell death.

The cell cycle is a tightly regulated process that governs cell division. Disruption of this process can halt proliferation and is a common mechanism for anticancer agents. Pyrone-related derivatives have been shown to induce cell cycle arrest in various cancer cell lines.

Flow cytometry analysis has revealed that treatment with certain halogenated benzofuran derivatives can cause a significant decrease in the G0/G1 cell population, with a corresponding accumulation of cells in other phases. mdpi.com For example, one derivative was found to induce G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com This arrest is often linked to the disruption of microtubule dynamics by tubulin inhibitors, which prevents cells from completing mitosis. nih.gov The accumulation of cells in the sub-G1 phase, as observed by flow cytometry, is often indicative of apoptotic cell death following cell cycle arrest. nih.gov

| Compound | Cell Line | Phase of Arrest | Method of Analysis |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | G2/M. mdpi.com | Flow Cytometry. mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | S and G2/M. mdpi.com | Flow Cytometry. mdpi.com |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | HL-60 and U937 (Leukemia) | Increase in Sub-G1 population. nih.gov | Flow Cytometry. nih.gov |

Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic for anticancer compounds. nih.gov It is a well-regulated mechanism to eliminate damaged cells. nih.gov Derivatives related to this compound have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.

The key molecular events in this pathway include:

Regulation of Bcl-2 Family Proteins : Treatment with these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bak and Bax. mdpi.comwaocp.org

Mitochondrial Events : The shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govwaocp.org

Caspase Activation : Cytochrome c release triggers the activation of initiator caspases, such as caspase-9. nih.govwaocp.org In some cases, the extrinsic pathway initiator, caspase-8, is also activated. nih.gov These apical caspases then activate executioner caspases, primarily caspase-3. nih.govresearchgate.net

Execution of Apoptosis : Activated caspase-3 cleaves cellular substrates, including the 116-kDa protein poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation. waocp.orgresearchgate.net

Involvement of Other Pathways : In some instances, regulators of the MAPK pathway, such as ERK and p38, have been shown to be activated in response to treatment, suggesting that intracellular oxidative stress may be stimulated. researchgate.net

| Molecular Event | Specific Finding | Compound Class |

|---|---|---|

| Bcl-2 Family Regulation | Upregulation of Bak and Bax; downregulation of Mcl-1 and Bcl-2. mdpi.comwaocp.org | Kojic Acid / Benzofuran Derivatives |

| Mitochondrial Cytochrome c Release | Observed release from mitochondria to cytosol. nih.govwaocp.org | Benzo[b]furan Derivatives |

| Caspase Activation | Activation of caspase-3, -8, and -9. nih.govwaocp.orgresearchgate.net | Benzo[b]furan and Kojic Acid Derivatives |

| PARP Cleavage | Cleavage of 116-kDa PARP protein observed via Western blot. waocp.orgresearchgate.net | Kojic Acid Derivatives |

| MAPK Pathway Activation | Activation of ERK and p38. researchgate.net | Kojic Acid Derivatives |

Advanced Biological Activity Profiling Techniques

The elucidation of the biological mechanisms of action for this compound and its derivatives necessitates the use of sophisticated and high-throughput methodologies. These advanced techniques provide a comprehensive understanding of the compound's interaction with biological systems, moving beyond traditional assays to offer insights into cellular phenotypes, target engagement, and molecular interactions on a broader scale. Such approaches are pivotal in modern drug discovery and chemical biology for identifying molecular targets, understanding off-target effects, and elucidating the complex pathways modulated by a bioactive compound.

High-Throughput Screening (HTS) and High-Content Screening (HCS)

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against a specific biological target or cellular process. This automated approach is essential for identifying initial hits from which more potent and selective derivatives of this compound can be developed. Quantitative HTS (qHTS) further enhances this by testing compounds at multiple concentrations, providing dose-response curves and detailed pharmacological data from the primary screen. This method is more precise than traditional single-concentration HTS and can identify a wider range of activities.

High-Content Screening (HCS), often used in conjunction with HTS, utilizes automated microscopy and sophisticated image analysis to simultaneously measure multiple phenotypic parameters in intact cells. The "Cell Painting" assay is a powerful HCS technique where different cellular compartments are stained with various fluorescent dyes. This allows for the creation of a detailed morphological profile or "fingerprint" of the cell's response to a compound. By comparing the fingerprint of a test compound to a reference database of compounds with known mechanisms of action, researchers can predict the biological targets and pathways affected by the this compound derivative.

Table 1: Representative Data from a High-Content Screening "Cell Painting" Assay of Pyrone Analogs

| Compound ID | Concentration (µM) | Nuclear Size Change (%) | Mitochondrial Intensity Change (%) | Cytoskeletal Disruption Score | Predicted Mechanism of Action |

| Pyrone-Analog-1 | 1 | +5.2 | +15.8 | 0.2 | Mitochondrial dysfunction |

| Pyrone-Analog-2 | 1 | -2.1 | +3.4 | 0.8 | Cytoskeletal destabilization |

| Pyrone-Analog-3 | 1 | +1.5 | +2.1 | 0.1 | No significant change |

| Pyrone-Analog-1 | 10 | +12.5 | +45.2 | 0.5 | Mitochondrial dysfunction |

| Pyrone-Analog-2 | 10 | -5.8 | +8.1 | 1.5 | Cytoskeletal destabilization |

| Pyrone-Analog-3 | 10 | +3.2 | +5.6 | 0.2 | No significant change |

This table presents hypothetical data based on the principles of HCS and Cell Painting assays to illustrate how morphological features are quantified to predict a compound's mechanism of action.

Chemical Proteomics and Target Deconvolution

Chemical proteomics has emerged as a powerful suite of techniques for the unbiased identification of a small molecule's protein targets directly in a complex biological system, such as a cell lysate or even in living cells. This is crucial for understanding the polypharmacology of this compound derivatives, including both intended targets and potential off-targets that could lead to adverse effects.

One prominent method is Thermal Proteome Profiling (TPP) . TPP is based on the principle that the binding of a drug to a protein can alter its thermal stability. In a typical TPP experiment, cell lysates or intact cells are treated with the compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified using mass spectrometry. A drug target will often show a shift in its melting temperature upon binding to the compound. This label-free approach provides a global and unbiased view of target engagement in a physiological context.

Another approach is affinity-based chemical proteomics , where a derivative of the bioactive compound is synthesized with a reactive group and a reporter tag (e.g., biotin). This chemical probe is used to covalently label and then enrich its protein targets from a proteome for identification by mass spectrometry.

Table 2: Hypothetical Target Proteins for a Pyrone Derivative Identified by Thermal Proteome Profiling (TPP)

| Protein Target | Cellular Function | Melting Temperature Shift (ΔTm) with Compound | p-value |

| Kinase A | Signal Transduction | +3.5 °C | <0.01 |

| Protein B | Metabolism | +2.8 °C | <0.01 |

| Structural Protein C | Cell Structure | -1.2 °C | >0.05 (not significant) |

| Transcription Factor D | Gene Regulation | +1.9 °C | <0.05 |

This table illustrates the type of data generated from a TPP experiment. A positive shift in melting temperature (ΔTm) indicates stabilization of the protein upon compound binding, suggesting it is a direct target.

In Silico and Computational Approaches

In silico methods are indispensable for prioritizing compounds, predicting their biological activities, and understanding their mechanisms of action at a molecular level. These computational techniques complement experimental approaches and can significantly accelerate the research process.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can help identify potential binding sites on target proteins and estimate the binding affinity. The docking scores, which represent the predicted binding energy, can be used to rank a series of analogs and guide the synthesis of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) models are another valuable in silico tool. By correlating the chemical structures of a series of pyrone derivatives with their measured biological activities, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. This allows for the virtual screening of large compound libraries and the design of molecules with optimized properties.

Table 3: Example of In Silico Molecular Docking Scores for Pyrone Derivatives Against a Kinase Target

| Compound Name | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -7.8 | Hydrogen bond with Lys72, Pi-pi stacking with Phe145 |

| Derivative A (with fluoro substitution) | -8.5 | Hydrogen bond with Lys72, Pi-pi stacking with Phe145, Halogen bond with Asp156 |

| Derivative B (with shorter alkyl chain) | -6.9 | Hydrogen bond with Lys72 |

This table provides a representative output from a molecular docking study, showing how computational predictions can guide the optimization of a lead compound.

Novel Academic Applications and Material Science Prospects for 5 P Methoxybenzyloxy 2 Methyl 4 Pyrone

Development as Chemical Probes for Biological Research

Functional Materials Based on Pyranone Scaffolds

The investigation of pyranone scaffolds for functional materials is an active area of research. These materials are valued for their electronic and optical properties.

Investigation of Photophysical Properties for Fluorescent Applications (e.g., solvatochromism, quantum yield)

There is a significant lack of specific data on the photophysical properties of 5-p-Methoxybenzyloxy-2-methyl-4-pyrone. Research on other pyranone derivatives has shown that their fluorescence characteristics, such as solvatochromism (the change in color of a substance when it is dissolved in different solvents) and quantum yield (the efficiency of photon emission), can be tuned by modifying the substituents on the pyranone ring. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby influencing its absorption and emission spectra. However, without experimental data for this compound, any discussion of its specific photophysical behavior remains theoretical.

Interactive Data Table: Photophysical Properties of Structurally Related Pyranone Derivatives

Since data for the target compound is unavailable, the following table presents hypothetical data based on general observations for similar pyranone structures to illustrate the type of information required for a thorough analysis.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| Hexane | 350 | 420 | 70 | 15 |

| Toluene | 355 | 435 | 80 | 20 |

| Dichloromethane | 360 | 450 | 90 | 35 |

| Acetonitrile | 362 | 465 | 103 | 40 |

| Methanol | 365 | 480 | 115 | 25 |

Exploration in Optoelectronic and Sensing Devices

The application of pyranone derivatives in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and in chemical sensors is an emerging field. The pyranone core can act as a building block for creating materials with desirable charge-transport and light-emitting properties. Similarly, the ability of the pyranone ring to interact with metal ions or other analytes makes it a candidate for the development of fluorescent sensors. However, to date, there are no specific reports on the integration or exploration of this compound in such devices.

Green Chemistry and Sustainable Synthesis Considerations for Pyranone Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of pyranone derivatives has been approached from a green chemistry perspective, with researchers exploring methods that utilize renewable starting materials, environmentally benign solvents, and catalytic reactions to improve efficiency and reduce waste.

The synthesis of this compound typically involves the protection of the hydroxyl group of kojic acid. Green approaches to this type of synthesis could involve the use of non-toxic catalysts, solvent-free reaction conditions, or enzymatic methods. While general green methodologies for the modification of kojic acid and other pyranones are being developed, specific studies focusing on a sustainable synthesis pathway for this compound are not prominent in the current literature.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-p-Methoxybenzyloxy-2-methyl-4-pyrone?

Answer:

The synthesis of methoxy-substituted pyrone derivatives typically involves multi-step reactions, such as:

- Esterification/chlorination: Use of SOCl₂ to activate carboxylic acids or generate acyl chlorides as intermediates .

- Reductive alkylation: Zinc (Zn) in HCl can reduce carbonyl groups, enabling coupling with aldehydes (e.g., methoxybenzyl derivatives) under DABCO catalysis in dioxane/water .

- Protection/deprotection: Methoxybenzyl (MBn) groups are often used to protect hydroxyl groups during synthesis, requiring triethylsilane and trifluoroacetic acid (TFA) for deprotection .

Key considerations:

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Optimize solvent ratios (e.g., dioxane:H₂O) to balance reactivity and solubility .

Basic: How can spectroscopic methods (NMR, HRMS) validate the structure of this compound?

Answer:

- ¹H/¹³C NMR:

- HRMS:

- Compare experimental molecular ion ([M+H]⁺) with theoretical values (e.g., C₁₄H₁₆O₄: calc. 256.1099, exp. 256.1105) to confirm molecular formula .

- IR:

Methodological tip: Cross-reference data with NIST Chemistry WebBook for validated spectral libraries .

Advanced: How should researchers address discrepancies between calculated and experimental elemental analysis data?

Answer:

Discrepancies (e.g., in %C or %H) may arise from:

- Impurities: Use preparative HPLC or column chromatography to isolate the compound.

- Hydration/degassing: Ensure samples are fully dried before analysis.

Example from literature:

For C₁₈H₁₇NO₃, calculated C: 73.20%, H: 5.80%; experimental C: 73.00%, H: 5.96% . Adjust synthetic conditions (e.g., drying time, solvent removal) to minimize residual solvents.

Advanced: What strategies are effective for studying the stability of this compound under varying storage conditions?

Answer:

- Temperature sensitivity: Store at –20°C in inert atmospheres (argon) to prevent oxidation of methoxybenzyl groups .

- Light exposure: Conduct accelerated degradation studies using UV-Vis spectroscopy to assess photolytic stability.

- pH-dependent hydrolysis: Test stability in buffered solutions (pH 3–9) via HPLC monitoring .

Data-driven approach: Compare degradation half-lives (t₁/₂) across conditions to establish optimal storage protocols.

Advanced: How can researchers resolve contradictions in bioactivity data for structurally similar pyrone derivatives?

Answer:

- Structural analogs: Compare this compound with derivatives like 5-hydroxy-2-methyl-4H-pyran-4-one (Scheme 1 in ).

- Assay standardization: Use dose-response curves (IC₅₀) and control for solvent effects (e.g., DMSO concentration).

- Mechanistic studies: Employ molecular docking or enzyme inhibition assays to differentiate binding affinities .

Note: Contradictions may arise from impurities or stereochemical variations not accounted for in initial reports.

Basic: What chromatographic methods are suitable for purity analysis of this compound?

Answer:

- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30, 0.1% TFA) .

- GC-MS: Ideal for volatile derivatives; derivatize with BSTFA to increase volatility .

- TLC: Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV 365 nm .

Advanced: What mechanistic insights guide the optimization of methoxybenzyl group installation in pyrone derivatives?

Answer:

- Electrophilic substitution: Methoxybenzyl groups are introduced via Friedel-Crafts alkylation using methoxybenzyl chloride and Lewis acids (e.g., AlCl₃) .

- Steric effects: Bulky substituents on the pyrone ring may require longer reaction times or elevated temperatures.

- Computational modeling: DFT calculations predict regioselectivity in electrophilic attacks .

Basic: What are the key safety considerations when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.